盐酸苯西达明-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苄达明-d6(盐酸盐)是苄达明盐酸盐的氘代形式,是一种非甾体抗炎药(NSAID),具有局部麻醉和镇痛作用。 它常用于治疗口腔和咽喉的疼痛和炎症,如喉咙痛、口腔溃疡和术后疼痛 .

科学研究应用

苄达明-d6(盐酸盐)具有广泛的科学研究应用。它用于化学领域研究反应机理和开发新的合成方法。在生物学领域,它用于研究氘代对生物活性的影响。在医药领域,苄达明-d6(盐酸盐)用作药代动力学研究中的参考标准,以了解苄达明的代谢和分布。 此外,它还用于制药行业进行质量控制和配方开发 .

作用机理

苄达明-d6(盐酸盐)的作用机制涉及抑制促炎细胞因子,如肿瘤坏死因子-α(TNF-α)和白介素-1β(IL-1β)。它还能稳定细胞膜并抑制炎症介质的释放。 与传统的 NSAID 不同,苄达明-d6(盐酸盐)不会抑制环氧合酶或脂氧合酶,因此不太可能引起胃肠道副作用 .

作用机制

Target of Action

Benzydamine-d6 Hydrochloride, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflammatory cell types and mediators, inhibiting the synthesis and release of pro-inflammatory mediators .

Mode of Action

Unlike traditional aspirin-like NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base . It demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . Furthermore, its antinociceptive action is due to CB1R stimulation .

Biochemical Pathways

Benzydamine-d6 Hydrochloride can decrease TNF-α, IL-1β and prostaglandin synthesis, also inhibiting leukocyte-endothelial interactions, neutrophil degranulation, vasodilation and vascular permeability . These biochemical pathways are crucial in the inflammatory response, and their modulation by benzydamine leads to its anti-inflammatory and analgesic effects.

Pharmacokinetics

It is most frequently employed as a locally acting analgesic and anti-inflammatory treatment . As a weak base, it has various physicochemical properties that facilitate its mechanism of action . .

Result of Action

The molecular and cellular effects of benzydamine’s action include a decrease in action potential firing frequency, an increase in rheobase, and an increase in afterhyperpolarization (AHP) amplitude . These changes in neuronal excitability are thought to be related to the direct inhibition of Nav 1.8 and 1.9 channels, while the changes in AHP could relate with HCN or Kv7 channels modulation .

Action Environment

The action, efficacy, and stability of benzydamine can be influenced by various environmental factors. For instance, the presence of an inflammatory environment can enhance the potency of benzydamine . .

安全和危害

未来方向

Current recognized indications of Benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . Future research scenarios include exploring new applications such as oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .

生化分析

Biochemical Properties

Benzydamine-d6 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits LPS-induced TNF-α and IL-1β production in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations of 12, 25, and 50 µM .

Cellular Effects

Benzydamine-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it reduces serum and lung levels of TNF-α and IL-1β, as well as mortality, in a mouse model of LPS-induced endotoxemia .

准备方法

合成路线和反应条件: 苄达明-d6(盐酸盐)的合成涉及将氘原子掺入苄达明分子中。这可以通过多种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的方法涉及由甲基邻氨基苯甲酸酯衍生的N-苄基衍生物与亚硝酸反应生成N-亚硝基衍生物,然后用硫代硫酸钠还原生成瞬态肼 .

工业生产方法: 苄达明-d6(盐酸盐)的工业生产通常涉及使用高效液相色谱(HPLC)进行大规模合成,以确保最终产品的纯度和质量。 分离在Gemini C18柱上进行,使用乙腈-甲醇-碳酸铵缓冲液作为流动相 .

化学反应分析

反应类型: 苄达明-d6(盐酸盐)会发生多种化学反应,包括氧化、还原和取代反应。这些反应对其代谢和药理活性至关重要。

常用试剂和条件: 苄达明-d6(盐酸盐)反应中常用的试剂包括亚硝酸、硫代硫酸钠和氘代溶剂。 反应条件通常涉及受控的温度和 pH 水平,以确保所需的化学转化 .

主要生成物: 苄达明-d6(盐酸盐)反应形成的主要产物包括羟基、脱烷基和N-氧化代谢物。 这些代谢物促成了该化合物的药理作用 .

相似化合物的比较

类似化合物: 与苄达明-d6(盐酸盐)相似的化合物包括其他 NSAID,如布洛芬、阿司匹林和萘普生。 这些化合物具有抗炎和镇痛特性,但它们的化学结构和作用机制不同 .

独特性: 苄达明-d6(盐酸盐)的独特性在于它的氘代,这可以提高其代谢稳定性并降低代谢降解速率。 与非氘代类似物相比,这可以导致更长的治疗效果和更低的给药频率 .

属性

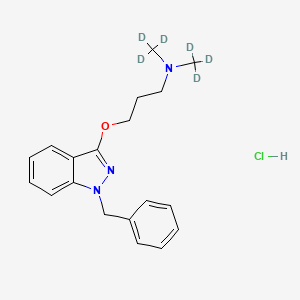

IUPAC Name |

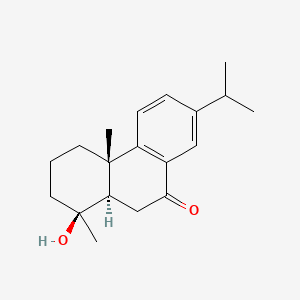

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)